![molecular formula C14H16ClN3O B3004516 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol CAS No. 2198692-99-6](/img/structure/B3004516.png)

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

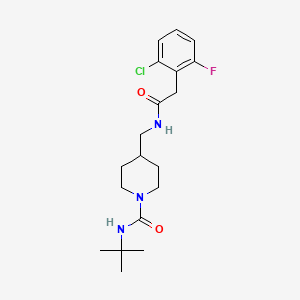

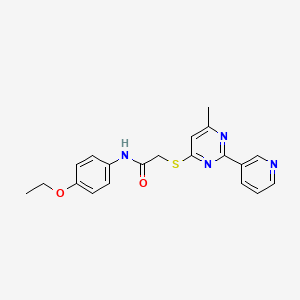

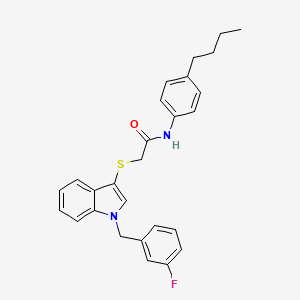

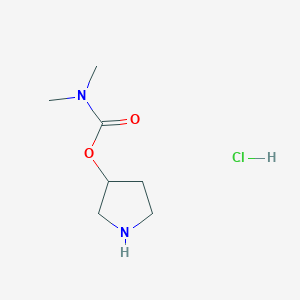

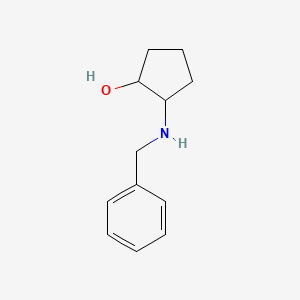

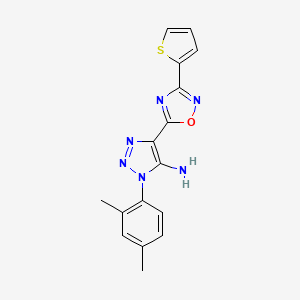

The compound "2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol" is not directly mentioned in the provided papers. However, the papers discuss related quinazoline derivatives with potential biological activity. The first paper describes the synthesis and biological profile of enantiomers of a quinazoline derivative, which is a potent competitive alpha 1B-adrenoceptor antagonist . The second paper focuses on the synthesis of a cyclopenta[f]isoquinoline derivative designed to bind specifically to native DNA . These studies contribute to the understanding of the chemical and biological properties of quinazoline and isoquinoline derivatives.

Synthesis Analysis

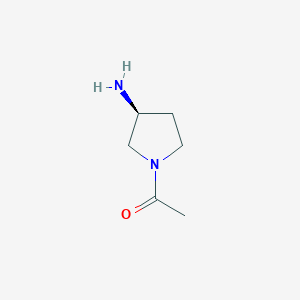

The synthesis of quinazoline derivatives involves multiple steps, starting from chiral precursors. In the first paper, the enantiomers of cyclazosin were synthesized from chiral furan-2-yl(cis-octahydroquinoxalin-1-yl)methanone, which was obtained by resolution of the racemic amine with mandelic acid . This process highlights the importance of chiral resolution in the synthesis of enantiomerically pure compounds. The second paper describes a multistep synthesis of a cyclopenta[f]isoquinoline derivative, starting from m-methyl-N-acetylbenzylamine and involving reactions such as Friedel-Crafts alkylation, nitrile hydrolysis, esterification, and cyclization . These methods are relevant for the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline moiety, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The first paper discusses a quinazoline derivative with additional fused rings and functional groups that contribute to its high selectivity and potency as an alpha 1B-adrenoceptor antagonist . The second paper's compound features a cyclopenta[f]isoquinoline core, which is expected to form specific hydrogen bonds with GC pairs in DNA . The design of these molecules is based on their ability to interact with biological targets through specific structural features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry. The first paper mentions the use of mandelic acid for chiral resolution, which is a key step in obtaining enantiomerically pure compounds . The second paper details a series of reactions including Friedel-Crafts alkylation, a common method for forming carbon-carbon bonds in aromatic systems, and cyclization reactions to construct the heterocyclic core . These reactions are crucial for building the complex structures required for biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the papers, the properties of similar compounds can be inferred. Quinazoline derivatives often exhibit significant biological activity due to their ability to interact with various receptors . The physical properties such as solubility, melting point, and stability are influenced by the presence of functional groups and the overall molecular architecture. The chemical properties, including reactivity and selectivity, are determined by the electronic configuration of the quinazoline core and substituents . These properties are essential for the compound's performance as a pharmaceutical agent or a molecular probe.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques : Various synthesis techniques have been explored for compounds related to 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol. For instance, Patel and Shaikh (2011) describe the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities (Patel & Shaikh, 2011).

Structural Analysis : The study of molecular structures and reactivity patterns of these compounds is an integral part of the research. For example, Markosyan et al. (2000) investigated the synthesis and structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) (Markosyan et al., 2000).

Biological Activities

Antimalarial Activity : Some compounds in this category have shown promise in antimalarial activity. Werbel et al. (1986) synthesized a series of compounds and evaluated their antimalarial activity, demonstrating significant efficacy against various strains of malaria (Werbel et al., 1986).

Antimicrobial Properties : Research has shown that these compounds exhibit antimicrobial properties. Shikhaliev et al. (2008) explored cyclization reactions leading to derivatives with potential antimicrobial activities (Shikhaliev et al., 2008).

Chemotherapy in Malaria : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites, highlighting the potential of these compounds in overcoming drug resistance in malaria chemotherapy (Dola et al., 2016).

Miscellaneous Applications

Heterocyclic Systems : Studies like those by Hui et al. (2000) focus on the synthesis of heterocyclic systems containing bridged nitrogen atoms, which are key structural features in many biologically active molecules (Hui et al., 2000).

Crystallographic Studies : Hunt et al. (1980) conducted crystallographic and molecular-orbital studies on similar compounds, providing insights into their geometrical configurations and potential interactions with biological molecules (Hunt et al., 1980).

Mécanisme D'action

While the specific mechanism of action for “2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol” is not available, a similar compound, DS-1594a, has been identified as a potent inhibitor of the Menin-MLL1 interaction, suggesting potential therapeutic applications in the treatment of hematologic malignancies .

Propriétés

IUPAC Name |

2-[(6-chloroquinazolin-4-yl)-methylamino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-18(12-3-2-4-13(12)19)14-10-7-9(15)5-6-11(10)16-8-17-14/h5-8,12-13,19H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYVJLKEHPTHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=NC=NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)

![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B3004448.png)

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)